molecular formula C42H70O12 B10818121 (20E)-Ginsenoside F4

(20E)-Ginsenoside F4

Cat. No.: B10818121
M. Wt: 767.0 g/mol
InChI Key: QOMBXPYXWGTFNR-CIAFOILYSA-N
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Description

Contextualization within the Dammarane-Type Ginsenoside Family

Ginsenosides (B1230088) are the primary active components of ginseng and are structurally classified based on their aglycone, or non-sugar, component. nih.govnih.gov (20E)-Ginsenoside F4 belongs to the dammarane-type family, which is characterized by a four-ring, steroid-like structure. cymitquimica.comnih.gov This family is further divided into protopanaxadiols (PPD) and protopanaxatriols (PPT), based on the hydroxylation pattern of the dammarane (B1241002) skeleton. nih.govmdpi.com this compound is classified as a protopanaxatriol (B1242838), distinguished by the presence of hydroxyl groups at the C-6 position of its steroidal backbone. researchgate.net

The structure of this compound consists of this dammarane-type aglycone with sugar moieties attached. cymitquimica.com Specifically, it is a disaccharide saponin, meaning it has two sugar units linked together and attached to the aglycone. nih.gov

Significance of this compound as a Bioactive Minor Ginsenoside

In fresh ginseng, major ginsenosides like Rb1, Re, and Rg1 are predominant. mdpi.com However, processing methods such as steaming can transform these major ginsenosides into minor ones, including this compound. nih.govmdpi.com These minor ginsenosides, although present in smaller quantities, often exhibit enhanced biological activity and better absorption in the body. nih.gov The conversion of major ginsenosides into these more potent forms is a key area of interest in ginseng research. nih.gov this compound is considered a significant bioactive minor ginsenoside due to its reported pharmacological effects, which include anti-inflammatory, antioxidant, and neuroprotective properties. cymitquimica.com

Overview of Current Research Trajectories for this compound

Interactive Data Table: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C42H70O12 nih.gov
Molecular Weight 767.0 g/mol nih.gov
Physical Form White powder sigmaaldrich.com
Storage Temperature 0-8 °C sigmaaldrich.com
IUPAC Name 2-{[2-({5,16-dihydroxy-2,6,6,10,11-pentamethyl-14-[(2E)-6-methylhepta-2,5-dien-2-yl]tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-8-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy}-6-methyloxane-3,4,5-triol foodb.ca

Interactive Data Table: Reported Pharmacological Activities of this compound

Pharmacological ActivityKey FindingsModel SystemSource
Anti-proliferative/Apoptotic Inhibited proliferation and induced apoptosis in human lymphocytoma JK cells by increasing Bax and decreasing Bcl-2 expression.Human lymphocytoma JK cells researchgate.net
Metabolic Regulation Alleviated skeletal muscle insulin (B600854) resistance by inhibiting protein tyrosine phosphatase 1B (PTP1B) activity, leading to improved glucose uptake.db/db mice (a model for type 2 diabetes) nih.gov
Anti-inflammatory Inhibited matrix metalloproteinase 13 (MMP-13) expression in IL-1β-treated chondrocytes, suggesting a role in preventing cartilage breakdown.Rabbit cartilage tissue culture and chondrocytes medchemexpress.com
Neuroprotection Investigated for its role in enhancing cognitive function and supporting immune health.General research interest cymitquimica.com

Natural Distribution within Panax Species

While technically a naturally occurring compound within the Panax genus, the distribution of this compound is almost exclusively limited to processed ginseng products. It is considered a characteristic marker of heat-treated ginseng.

The most well-documented source of this compound is Korean Red Ginseng, which is produced by steaming and drying the fresh roots of Panax ginseng C.A. Meyer. researchgate.netnih.govresearchgate.net In its fresh state, P. ginseng root contains high concentrations of major ginsenosides such as Rb1, Rb2, Rc, Rd, Re, and Rg1. researchgate.net During the thermal processing used to create red ginseng, these more polar ginsenosides undergo structural modifications, including deglycosylation and dehydration, leading to the formation of a variety of less polar, rare ginsenosides, including this compound. researchgate.networldscientific.com Researchers have successfully isolated this compound, along with other rare ginsenosides like Rg6, from red ginseng, confirming it as a key botanical source. nih.gov

Similar to P. ginseng, raw Panax notoginseng (Burk.) F.H. Chen contains a profile of major ginsenosides that can be transformed through processing. When the roots of P. notoginseng are subjected to steaming, a significant change in the chemical composition occurs. researchgate.net The original, more polar ginsenosides are converted into new, less polar compounds. researchgate.netresearchgate.net Among these newly generated compounds is ginsenoside F4, which is found in steamed P. notoginseng but not in the raw root material. researchgate.net This indicates that the processing-induced transformation of ginsenosides is a common phenomenon across different Panax species, making processed P. notoginseng another notable source of this compound.

Influence of Processing Technologies on this compound Content and Isomerism

The formation of this compound is highly dependent on the processing methods applied to the raw ginseng material. These technologies create the necessary conditions for the chemical conversion of precursor ginsenosides.

Steaming is the most critical processing technology for the generation of this compound. researchgate.networldscientific.com During this hydrothermal treatment, several key reactions occur:

Deglycosylation: Sugar moieties are cleaved from the ginsenoside aglycone, particularly at the C-20 position. worldscientific.com

Dehydration: Water molecules are eliminated from the structure.

Specifically, this compound is often formed through the dehydration of ginsenoside Rg2. nih.govmdpi.com The heat from steaming provides the energy required for these transformations, converting the abundant major ginsenosides into a variety of minor ginsenosides. The duration and temperature of the steaming process can significantly influence the yield of these rare ginsenosides. researchgate.netnih.gov

Table 1: Transformation of Major Ginsenosides during Thermal Processing

Precursor GinsenosideResulting Minor Ginsenosides (including F4 pathway)Processing Method
Ginsenoside Rg2Ginsenoside F4, Ginsenoside Rg6Steaming, Heating
Ginsenosides Rb1, Rb2, Rc, RdGinsenoside Rg3, Rk1, Rg5Steaming, Heating
Ginsenoside Re, Rg1Ginsenoside Rg2, Rh1Steaming, Heating

Acidic conditions can also facilitate the conversion of major ginsenosides into this compound. nih.govmdpi.com This transformation can occur through direct acid treatment or as a consequence of the steaming process itself. During steaming, unstable malonyl-ginsenosides present in fresh ginseng can break down, releasing organic acids like malonic and acetic acid. nih.govscilit.com This release lowers the pH and creates an acidic environment that catalyzes the hydrolysis and dehydration of neutral ginsenosides. nih.gov

The transformation pathway under acidic conditions mirrors that of thermal processing, where ginsenosides like Re, Rf, and Rg2 can be converted into F4. nih.govmdpi.com Studies have shown that controlling the pH, temperature, and duration of acid treatment is crucial for optimizing the yield of specific rare ginsenosides. nih.gov For instance, treatment with low concentrations of formic acid has been shown to effectively produce various dehydrated ginsenosides. scienceopen.com

Alkaline treatment is another chemical method that can induce the formation of this compound. The mechanisms involved in alkaline conditions include hydrolysis, hydration addition reactions, and dehydration. nih.govmdpi.com While less commonly studied in the context of F4 production compared to steaming and acid treatment, alkaline processing represents another potential pathway for the artificial generation of this rare ginsenoside from more abundant precursors. nih.gov

Table 2: Summary of Processing Effects on this compound Formation

Processing TechnologyPrimary Mechanism(s)Precursor GinsenosidesResult
Thermal (Steaming) Deglycosylation, DehydrationRg2, Re, Rg1Formation of F4 and other rare ginsenosides
Acidic Treatment Acidic Hydrolysis, DehydrationRe, Rf, Rg2Formation of F4 and other rare ginsenosides
Alkaline Treatment Hydrolysis, DehydrationNot specifiedFormation of F4 and other rare ginsenosides

This compound: A Comprehensive Analysis of Its Botanical Origins, Isolation, and the Influence of Processing

The compound this compound is a specific minor ginsenoside, a class of naturally occurring triterpenoid (B12794562) saponins (B1172615) found predominantly in the plant genus Panax. While not a primary component in fresh ginseng, its presence and concentration are significantly influenced by processing methods, making it a subject of scientific interest. This article delves into the botanical sources of this compound, the impact of commercial processing on its formation, and the advanced methodologies employed for its isolation and purification, with a focus on preserving its chemical structure.

Properties

IUPAC Name

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMBXPYXWGTFNR-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5/C(=C/CC=C(C)C)/C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (20E)-Ginsenoside F4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177 - 181 °C
Record name (20E)-Ginsenoside F4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Biotransformation Pathways of 20e Ginsenoside F4

General Biosynthetic Routes of Ginsenosides (B1230088)

Ginsenosides, as triterpenoid (B12794562) saponins (B1172615), are synthesized in plants through a sophisticated series of enzymatic reactions that build their complex structures from simple precursors. wikipedia.org This process can be broadly divided into three main stages: the synthesis of isoprenoid precursors, the cyclization of these precursors to form the triterpenoid skeleton, and the subsequent modification of this skeleton through hydroxylation and glycosylation. nih.govresearchgate.net

Isoprenoid Precursor Synthesis (Mevalonate Pathway and MEP Pathway)

The fundamental building blocks for ginsenosides are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govetals.org Plants utilize two primary pathways for the synthesis of these C5 isoprenoid units: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govetals.org

The Mevalonate (MVA) pathway , located in the cytoplasm, is generally considered the primary contributor to ginsenoside biosynthesis. nih.govnih.gov This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). etals.org A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonic acid. nih.gov Through a series of subsequent enzymatic steps, mevalonic acid is converted into IPP and DMAPP. etals.org

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , situated in the plastids, also contributes to the pool of IPP and DMAPP. nih.govnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. etals.org While the MVA pathway is considered the major route for ginsenoside synthesis, studies have shown that the MEP pathway also plays a role, and there is evidence of cross-talk between the two pathways. etals.orgnih.gov

PathwayLocationPrecursorsKey Enzyme (example)Primary Contribution to Ginsenosides
Mevalonate (MVA) Pathway CytoplasmAcetyl-CoAHMG-CoA reductase (HMGR)Major
MEP Pathway PlastidsPyruvate, Glyceraldehyde-3-phosphate1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)Minor/Supportive

Enzymatic Conversion Steps: Cyclization, Hydroxylation, and Glycosylation

Once IPP and DMAPP are synthesized, they undergo a series of enzymatic conversions to form the diverse array of ginsenosides:

Cyclization: Two molecules of farnesyl diphosphate (B83284) (FPP), which are formed from IPP and DMAPP, are condensed to form squalene (B77637). etals.org Squalene is then epoxidized to 2,3-oxidosqualene (B107256). etals.org This linear molecule is the substrate for oxidosqualene cyclases (OSCs), which catalyze the cyclization of 2,3-oxidosqualene into various triterpenoid skeletons. nih.gov For the majority of ginsenosides, including the precursors to F4, dammarenediol-II synthase (DDS) cyclizes 2,3-oxidosqualene to form the dammarane-type skeleton. nih.gov

Hydroxylation: Following cyclization, the dammarane (B1241002) skeleton undergoes a series of oxidation reactions, primarily hydroxylation, catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govfrontiersin.org These enzymes introduce hydroxyl groups at specific positions on the triterpenoid backbone, creating different aglycones (sapogenins) such as protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT). nih.gov These hydroxylation steps are crucial for the subsequent attachment of sugar moieties.

Glycosylation: The final step in the biosynthesis of many ginsenosides is glycosylation, which is catalyzed by UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org These enzymes transfer sugar molecules from an activated sugar donor, such as UDP-glucose, to the hydroxyl groups of the aglycone. nih.gov The number, type, and attachment points of these sugar moieties contribute significantly to the structural diversity and biological properties of ginsenosides. nih.gov

Key Enzymes Involved in Triterpenoid Saponin Biosynthesis

The biosynthesis of triterpenoid saponins like ginsenosides is orchestrated by a suite of key enzymes. The table below summarizes some of the critical enzymes and their roles in this intricate process.

Enzyme ClassSpecific Enzyme (example)Function
Synthases Squalene Synthase (SS)Catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. nih.gov
Epoxidases Squalene Epoxidase (SE)Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.govnih.gov
Oxidosqualene Cyclases (OSCs) Dammarenediol-II Synthase (DDS)Cyclizes 2,3-oxidosqualene to form the dammarane-type triterpenoid skeleton. nih.gov
Cytochrome P450 Monooxygenases (CYP450s) Protopanaxadiol Synthase (PPDS), Protopanaxatriol Synthase (PPTS)Catalyze the hydroxylation of the dammarane skeleton to produce PPD and PPT aglycones. nih.gov
UDP-Glycosyltransferases (UGTs) Various UGTsTransfer sugar moieties to the aglycone, creating the final ginsenoside structure. nih.gov

Specific Chemical Transformation Mechanisms Leading to (20E)-Ginsenoside F4

This compound is not typically found in significant quantities in raw ginseng but is rather a product of chemical transformation from more abundant precursor ginsenosides. researchgate.net These transformations are often induced by processing methods such as steaming or heating, which create the necessary conditions for specific chemical reactions to occur. nih.gov

Dehydration Reactions from Precursor Ginsenosides (e.g., Rg2)

The primary precursor for the formation of this compound is Ginsenoside Rg2. nih.govmdpi.com The transformation involves a dehydration reaction at the C-20 position of the ginsenoside structure. mdpi.com This reaction is facilitated by heat and acidic conditions, which are often present during the processing of ginseng. frontiersin.org

The mechanism involves the protonation of the hydroxyl group at C-20, followed by the loss of a water molecule to form a carbocation intermediate at the C-20 position. This unstable intermediate then rearranges to form a more stable double bond. The dehydration of Ginsenoside Rg2 can result in the formation of two main isomers: Ginsenoside F4, which has a double bond between C-20 and C-22, and Ginsenoside Rg6, with a double bond between C-20 and C-21. mdpi.com The (20E) configuration of Ginsenoside F4 refers to the stereochemistry of the substituents around this newly formed double bond.

Glycosyl Elimination and Dehydration under Controlled Conditions

The formation of this compound is often a multi-step process that can involve both glycosyl elimination and dehydration. For instance, the more complex ginsenoside Re can be transformed into Rg2 by the selective elimination of a sugar moiety at the C-20 position under heat. nih.gov This newly formed Rg2 can then undergo the dehydration reaction as described above to yield this compound. nih.gov

The control of reaction conditions such as temperature, pH, and reaction time is crucial in directing the transformation towards the desired product. frontiersin.org For example, prolonged heating or harsher acidic conditions can lead to further degradation or the formation of other side products. The steaming temperature, in particular, has been shown to be a more significant factor than the steaming time in promoting the transformation of ginsenosides. researchgate.netmdpi.com The presence of organic acids in ginseng itself can also influence the rate and outcome of these transformations during heat treatment.

The table below outlines the key transformations involved in the formation of this compound.

Precursor GinsenosideTransformation StepResulting ProductKey Conditions
Ginsenoside ReGlycosyl Elimination at C-20Ginsenoside Rg2Heat
Ginsenoside Rg2Dehydration at C-20 and C-22This compoundHeat, Acidic Conditions

Metabolic Fate of Ginsenosides in Preclinical Models

The metabolic fate of ginsenosides in preclinical models is a critical area of study, as the biotransformation of these compounds can significantly alter their bioavailability and pharmacological activity. In vitro models focusing on gastrointestinal and hepatic systems have provided significant insights into these processes.

In Vitro Studies of Gastrointestinal Microbial Bioconversion

When administered orally, ginsenosides undergo significant metabolism by the gut microbiota. nih.gov These intestinal bacteria produce a variety of enzymes, such as β-glucosidases, that can hydrolyze the sugar moieties attached to the ginsenoside aglycone core. researchgate.netresearchgate.net This deglycosylation process is a key step in the metabolism of ginsenosides, often leading to the formation of metabolites with enhanced biological activity compared to their parent compounds. nih.govnih.gov

In vitro studies using human fecal microflora have demonstrated the conversion of major ginsenosides into various metabolites. nih.govjst.go.jp For instance, protopanaxadiol (PPD)-type ginsenosides like Rb1, Rc, and Rg3 are metabolized into ginsenoside Rh2 and ultimately to Compound K (CK). nih.govnih.govjst.go.jp Similarly, protopanaxatriol (PPT)-type ginsenosides are converted to ginsenoside Rh1 and protopanaxatriol. researchgate.net

Key bacteria involved in these transformations include species from the genera Bacteroides, Bifidobacterium, and Eubacterium. researchgate.netfrontiersin.org These bacteria are capable of sequential deglycosylation at different positions on the ginsenoside structure. While direct bioconversion of this compound by gut microbiota is not extensively detailed, the metabolism of its precursors and related compounds is well-established. For example, ginsenoside Re can be converted to Rg1 and F1 by bacteria such as Fusobacterium and Bacteroides. frontiersin.org Studies with lactic acid bacteria have also shown their ability to decrease levels of major ginsenosides like Rb1, Rb2, Rc, and Re, while increasing the concentration of their metabolites like Rd. koreascience.kr

Table 1: Examples of In Vitro Microbial Bioconversion of Ginsenosides

Precursor Ginsenoside Key Metabolite(s) Microbial Source (in vitro) Reference(s)
Ginsenoside Rg3 Ginsenoside Rh2, Protopanaxadiol Human fecal microflora (Bacteroides sp., Eubacterium sp., Bifidobacterium sp.) researchgate.netnih.gov
Ginsenoside Rc Compound K, Protopanaxadiol Human fecal microflora (Bacteroides sp., Eubacterium sp., Bifidobacterium sp.) jst.go.jp
Ginsenoside Re Ginsenoside Rg1, Ginsenoside F1 Fusobacterium sp., Bacteroides sp. frontiersin.org

Hepatic Metabolism of Ginsenosides in Cellular Systems

The liver is a primary site for the metabolism of xenobiotics, including ginsenosides that are absorbed from the gastrointestinal tract. nih.gov In vitro studies using cellular systems have been instrumental in elucidating the hepatic metabolic pathways of these compounds.

A study utilizing a microfluidic co-culture system with hepatocytes demonstrated that liver metabolism significantly impacts the activity of ginsenosides. nih.govresearchgate.net This research showed that protopanaxadiol saponins could be converted into other anticancer aglycones through processes of orderly deglycosylation and oxidation. nih.govresearchgate.net For example, ginsenoside Rg3(S) was partially converted to Rh2(S) and PPD(S) by liver cells, which exhibited different cytotoxic profiles. nih.gov

More specifically, the biotransformation of this compound has been investigated using a zebrafish model, which is considered an effective model for simulating mammalian metabolism. nih.govresearchgate.net In this model, this compound was found to undergo several metabolic reactions, including:

Desugarization

Glucuronidation

Sulfation

Dehydroxylation

A total of eight metabolites of this compound were identified in the zebrafish model after a 24-hour exposure. nih.govresearchgate.net The primary metabolic pathways were determined to be the loss of rhamnose at position C-6 and glucuronidation at position C-3. nih.govresearchgate.net

Studies on human liver cell lines, such as HepG2, have also been used to investigate the effects and metabolism of various ginsenosides. For instance, ginsenoside Rb1 has been shown to exert antifibrotic effects in hepatic stellate cells, and ginsenoside Rg1 has been found to regulate hepatic steatosis in HepG2 cells, indicating that the liver is a key target and metabolic site for these compounds. nih.govnih.gov

Table 2: Investigated Hepatic Metabolic Pathways for Ginsenosides in Cellular/Vertebrate Models

Ginsenoside In Vitro/Preclinical Model Observed Metabolic Pathways Key Findings Reference(s)
This compound Zebrafish Desugarization, Glucuronidation, Sulfation, Dehydroxylation Identification of 8 metabolites; primary pathways are loss of rhamnose and glucuronidation. nih.govresearchgate.net
Ginsenoside Rg3(S) Microfluidic hepatocyte co-culture Deglycosylation, Oxidation Conversion to Rh2(S) and PPD(S) with altered bioactivity. nih.gov
Ginsenoside Rb1 Rat hepatic stellate cells (HSC-T6) Not specified, antifibrotic action Inhibition of cell activation and proliferation. nih.gov

Table 3: List of Compounds

Compound Name
This compound
Compound K (CK)
Ginsenoside F1
Ginsenoside Rb1
Ginsenoside Rb2
Ginsenoside Rc
Ginsenoside Rd
Ginsenoside Re
Ginsenoside Rg1
Ginsenoside Rg2
Ginsenoside Rg3
Ginsenoside Rh1
Ginsenoside Rh2
Protopanaxadiol (PPD)

Preclinical Pharmacological Investigations of 20e Ginsenoside F4: Molecular Mechanisms

Research in Oncological Contexts: Apoptosis Induction and Anti-proliferative Effects

In the realm of oncology, studies have highlighted the capacity of (20E)-Ginsenoside F4 to inhibit the proliferation of cancer cells and induce programmed cell death, known as apoptosis.

Induction of Apoptosis in Human Lymphocytoma Cell Lines (e.g., Jurkat Cells)

Research has demonstrated that this compound exerts an inhibitory effect on human lymphocytoma Jurkat (JK) cells by inducing apoptosis. nih.gov This was observed through studies that assessed the anti-proliferative effects of the compound, identifying a significant reduction in the viability of these cancer cells. medchemexpress.com The pro-apoptotic activity of this compound points to its potential as a compound of interest in the study of hematological malignancies.

Modulation of Apoptotic Signaling Pathways (e.g., Mitochondrial Dysfunction)

The mechanism underlying the apoptosis-inducing effect of this compound in human lymphocytoma JK cells has been linked to the modulation of key apoptotic signaling pathways. nih.gov Specifically, the compound's action is associated with the induction of mitochondrial dysfunction. nih.gov The mitochondria play a crucial role in the intrinsic pathway of apoptosis, and their disruption can initiate a cascade of events leading to cell death. The involvement of mitochondrial pathways is a significant finding in understanding how this compound exerts its anticancer effects. medchemexpress.com

Regulation of Apoptosis-Related Protein Expression (e.g., Bax, Bcl-2)

Further elucidating its mechanism of action, studies have shown that this compound regulates the expression of critical apoptosis-related proteins. nih.gov In human lymphocytoma JK cells, treatment with this compound resulted in a dose-dependent increase in the expression of the pro-apoptotic protein Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with a higher ratio favoring apoptosis.

Cell LineTreatmentEffect on Apoptosis-Related Proteins
Human lymphocytoma JK cellsThis compoundIncrease in Bax expression, Decrease in Bcl-2 expression. nih.gov

Research in Musculoskeletal and Connective Tissue Disorders

Beyond oncology, preclinical investigations have explored the therapeutic potential of this compound in the context of musculoskeletal and connective tissue disorders, particularly those involving cartilage degradation.

Inhibition of Matrix Metalloproteinase-13 (MMP-13) Expression in Chondrocytes

In studies utilizing the human chondrocyte cell line SW1353, this compound was identified as a potent inhibitor of Matrix Metalloproteinase-13 (MMP-13) expression. nih.gov MMP-13 is a key enzyme responsible for the degradation of type II collagen, the main structural protein in articular cartilage. The expression of MMP-13 is often induced by pro-inflammatory cytokines such as interleukin-1β (IL-1β) in pathological conditions like osteoarthritis. nih.gov Research has shown that this compound can significantly suppress IL-1β-induced MMP-13 expression in a dose-dependent manner. nih.gov

Cell LineInducerTreatmentDose-Dependent Inhibition of MMP-13 Expression
Human chondrocyte cell line SW1353IL-1βThis compound33.5% at 10 μM, 57.9% at 30 μM, 90.0% at 50 μM. nih.gov

This inhibitory effect is attributed, at least in part, to the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Attenuation of Cartilage Matrix Degradation in In Vitro Models (e.g., Glycosaminoglycan Release)

The inhibitory action of this compound on MMP-13 expression translates to a protective effect against cartilage matrix degradation. nih.gov In in vitro models using rabbit joint cartilage culture treated with interleukin-1α (IL-1α) to induce degradation, this compound was found to reduce the release of glycosaminoglycans (GAGs). nih.gov GAGs are essential components of the cartilage matrix, and their release into the culture medium is a marker of cartilage breakdown. The ability of this compound to attenuate GAG release further supports its chondroprotective potential. nih.govnih.gov

In Vitro ModelInducerTreatmentEffect
Rabbit joint cartilage cultureIL-1αThis compoundReduction in glycosaminoglycan release. nih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., p38 MAPK)

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in cellular responses to a variety of external stimuli. Preclinical research indicates that the compound's regulatory action is particularly relevant in the context of metabolic stress. Specifically, investigations have revealed that this compound can inhibit the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govconsensus.app The JNK pathway, a key component of the MAPK family, is implicated in stress-induced cellular responses, including apoptosis and inflammation.

In studies using mouse models of type 2 diabetes, this compound was found to inhibit the inositol-requiring enzyme 1 (IRE-1)/TNF receptor-associated factor 2 (TRAF2)/JNK signaling cascade in skeletal muscle. nih.govconsensus.app This inhibition is significant as the overactivation of this pathway is linked to the development of insulin (B600854) resistance through the serine phosphorylation of insulin receptor substrate 1 (IRS-1). nih.gov While research on other ginsenosides (B1230088) has shown effects on different MAPK isoforms like p38 and extracellular signal-regulated kinase (ERK), the primary evidence for this compound points to its specific inhibitory role within the JNK signaling axis as part of its mechanism to alleviate metabolic stress. nih.govnih.govnih.govresearchgate.net

Table 1: Investigated MAPK Signaling Pathway Components Modulated by this compound

Pathway ComponentEffect of this compoundInvestigated Context
c-Jun N-terminal Kinase (JNK)InhibitionSkeletal Muscle ER Stress nih.govconsensus.app
Inositol-requiring enzyme 1 (IRE-1)InhibitionUpstream of JNK in ER Stress nih.govconsensus.app
TNF receptor-associated factor 2 (TRAF2)InhibitionLink between IRE-1 and JNK nih.govconsensus.app

Research in Metabolic Homeostasis and Insulin Sensitivity

This compound has emerged as a significant subject of preclinical investigation for its potential role in regulating metabolic homeostasis and improving insulin sensitivity. Research, particularly in models of type 2 diabetes, demonstrates that this compound can positively influence key pathways involved in glucose metabolism and insulin signaling. nih.govconsensus.app The primary mechanism appears to be its function as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling cascade. nih.govresearchgate.net By targeting PTP1B and other downstream effectors, this compound helps to restore cellular responsiveness to insulin and ameliorate conditions like hyperglycemia and dyslipidemia in preclinical settings. nih.govconsensus.app

Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

A central finding in the preclinical investigation of this compound is its identification as a direct inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govconsensus.appresearchgate.net PTP1B is recognized as a major negative regulator in the insulin and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. researchgate.netnih.gov Studies have demonstrated that this compound binds to PTP1B and impairs its tyrosine phosphatase activity. nih.govkoreascience.kr This inhibitory action is foundational to the compound's ability to enhance insulin sensitivity, as it prevents the dephosphorylation of key proteins that promote the insulin signal. nih.govconsensus.app By targeting PTP1B, this compound effectively removes a critical brake on the insulin signaling cascade, leading to a cascade of beneficial metabolic effects. nih.gov

Enhancement of Insulin Receptor and Insulin Receptor Substrate 1 Tyrosine Phosphorylation

A direct consequence of the inhibition of PTP1B by this compound is the enhanced tyrosine phosphorylation of the insulin receptor (INSR) and insulin receptor substrate 1 (IRS-1). nih.govconsensus.app In the canonical insulin signaling pathway, the binding of insulin to its receptor triggers the receptor's autophosphorylation on specific tyrosine residues. mdpi.com This event recruits and subsequently phosphorylates IRS-1, which acts as a docking protein to activate downstream signaling molecules like PI3K. mdpi.com PTP1B acts to terminate this signal by dephosphorylating both the INSR and IRS-1.

Preclinical studies show that by inhibiting PTP1B, this compound leads to a significant and sustained increase in the tyrosine phosphorylation levels of both INSR and IRS-1 in skeletal muscle. nih.govconsensus.app This action effectively amplifies and prolongs the insulin signal, enhancing the cell's sensitivity to insulin and promoting downstream metabolic processes. nih.gov

Alleviation of Endoplasmic Reticulum (ER) Stress Pathways

This compound has been demonstrated to alleviate endoplasmic reticulum (ER) stress, a condition implicated in the development of insulin resistance. nih.govconsensus.app Chronic ER stress activates several pathways, known as the unfolded protein response (UPR), which can interfere with normal insulin signaling. One such pathway involves the activation of the inositol-requiring enzyme 1 (IRE-1), which in turn activates JNK. nih.gov Activated JNK contributes to insulin resistance by phosphorylating IRS-1 on serine residues, which inhibits its normal tyrosine phosphorylation and downstream signaling. nih.govconsensus.app

Research in diabetic mouse models has shown that this compound treatment inhibits the IRE-1/TRAF2/JNK signaling pathway in skeletal muscle. nih.govconsensus.app This action reduces the inhibitory serine phosphorylation of IRS-1, thereby helping to preserve its function and improve insulin signaling. nih.gov The alleviation of ER stress is identified as a crucial mechanism, working in concert with direct PTP1B inhibition, through which this compound enhances insulin sensitivity. nih.govconsensus.app

Activation of PI3K/AKT Signaling Pathway and Glucose Transporter Protein 4 Translocation

The upstream regulatory effects of this compound converge on the activation of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. nih.govconsensus.app This pathway is central to many of insulin's metabolic actions. The enhanced tyrosine phosphorylation of IRS-1 (as described in 4.3.2) leads to the recruitment and activation of PI3K, which in turn activates the kinase AKT (also known as Protein Kinase B). koreascience.kr

Table 2: Summary of this compound's Effects on Insulin Signaling and Glucose Metabolism

Target/ProcessMolecular Effect of this compoundOutcome
PTP1BInhibition of enzyme activity. nih.govresearchgate.netEnhanced insulin signaling. nih.gov
INSR & IRS-1Increased tyrosine phosphorylation. nih.govconsensus.appAmplified insulin signal transduction. nih.gov
IRE-1/JNK PathwayInhibition of signaling cascade. nih.govconsensus.appAlleviation of ER stress and reduced inhibitory IRS-1 serine phosphorylation. nih.gov
PI3K/AKT PathwayActivation of kinase cascade. nih.govconsensus.appPromotion of downstream metabolic actions. nih.gov
GLUT4Increased translocation to the cell membrane. nih.govconsensus.appEnhanced glucose uptake into skeletal muscle. nih.gov

Impact on Dyslipidemia Mechanisms in Preclinical Models

In addition to its effects on glucose homeostasis, this compound has been shown to ameliorate dyslipidemia in preclinical models of type 2 diabetes. nih.govconsensus.app In studies involving db/db mice, a model for obesity and diabetes, administration of this compound led to significant improvements in the serum lipid profile. nih.gov

While the precise molecular mechanisms for this compound's lipid-lowering effects are still under detailed investigation, research on other ginsenosides provides plausible pathways. These mechanisms include the inhibition of lipid synthesis by activating the AMP-activated protein kinase (AMPK) pathway and downregulating the expression of key lipogenic genes such as sterol regulatory element-binding protein 1c (SREBP-1c), acetyl-CoA carboxylase (ACC), and Fas cell surface death receptor (FAS). nih.gov Furthermore, some ginsenosides have been found to modulate cholesterol metabolism by regulating pathways involving the farnesoid X receptor (FXR) and by inhibiting pancreatic lipase (B570770) activity, which reduces intestinal fat absorption. nih.govresearchgate.netnih.gov Studies on ginsenoside Rb2, for example, show it can lower cholesterol by modulating the SREBP-2-HMGCR signaling pathway. researchgate.net The observed effects of this compound on dyslipidemia likely involve a combination of these multi-target actions to restore lipid balance. nih.govnih.gov

Table 3: Effect of this compound on Serum Lipid Profile in a db/db Mouse Model

Lipid ParameterEffect Observed with this compound Treatment
Total Cholesterol (TC)Significantly Decreased nih.gov
Triglycerides (TG)Significantly Decreased nih.gov
Low-Density Lipoprotein Cholesterol (LDL-C)Significantly Decreased nih.gov
High-Density Lipoprotein Cholesterol (HDL-C)Significantly Increased nih.gov

Investigations into Other Mechanistic Biological Activities

Preclinical studies have demonstrated that this compound exerts its effects by modulating key cellular signaling pathways involved in metabolic regulation and stress responses. A significant finding is its ability to influence the insulin signaling pathway. Research has shown that this compound can activate the PI3K/AKT signaling cascade. This activation is a downstream consequence of its inhibitory action on Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. nih.gov By inhibiting PTP1B, this compound promotes the tyrosine phosphorylation of the insulin receptor (INSR) and insulin receptor substrate 1 (IRS-1), leading to the activation of the PI3K/AKT pathway. This cascade ultimately facilitates the translocation of glucose transporter protein 4 (GLUT4) to the cell membrane, enhancing glucose uptake. nih.gov

Furthermore, this compound has been found to interact with signaling pathways related to endoplasmic reticulum (ER) stress. Specifically, it inhibits the inositol-requiring enzyme 1 (IRE-1)/TNF receptor-associated factor 2 (TRAF2)/c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov By suppressing this pathway, this compound helps to alleviate ER stress, which is implicated in the pathogenesis of various diseases. nih.gov

Signaling Pathway Effect of this compound Key Mediators Outcome Reference
PI3K/AKT SignalingActivationPTP1B, INSR, IRS-1Enhanced insulin sensitivity and glucose uptake nih.gov
IRE-1/TRAF2/JNK SignalingInhibitionIRE-1, TRAF2, JNKAlleviation of endoplasmic reticulum stress nih.gov

The pharmacological effects of this compound are underpinned by its interaction with specific molecular targets. One of the primary targets identified is Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov As a direct inhibitor of PTP1B, this compound plays a crucial role in enhancing insulin sensitivity, making it a molecule of interest in the context of type 2 diabetes. nih.gov

In the realm of tissue degradation, this compound has been shown to target Matrix Metalloproteinase 13 (MMP-13). It inhibits the expression of MMP-13 in chondrocytes treated with interleukin-1β (IL-1β), suggesting a potential role in protecting cartilage from degradation in conditions like osteoarthritis. medchemexpress.com

Moreover, this compound has been demonstrated to modulate apoptosis-related proteins. In human lymphocytoma JK cells, it induces apoptosis by altering the balance of the Bcl-2 family of proteins. medchemexpress.com Specifically, it dose-dependently increases the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2. medchemexpress.com This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.

Molecular Target Action of this compound Cellular Context Reported Effect Reference
Protein Tyrosine Phosphatase 1B (PTP1B)InhibitionSkeletal muscleAlleviation of insulin resistance nih.gov
Matrix Metalloproteinase 13 (MMP-13)Inhibition of expressionIL-1β-treated chondrocytesPrevention of cartilage collagen matrix breakdown medchemexpress.com
BaxIncreased expressionHuman lymphocytoma JK cellsInduction of apoptosis medchemexpress.com
Bcl-2Reduced expressionHuman lymphocytoma JK cellsInduction of apoptosis medchemexpress.com

Structure Activity Relationship Sar Studies of 20e Ginsenoside F4 and Analogues

Elucidation of Stereochemical Influences on Bioactivity (e.g., 20E vs. 20Z isomers)

The stereochemistry of ginsenosides (B1230088) plays a pivotal role in their biological function. For ginsenosides featuring a C-20(22) double bond, such as Ginsenoside F4, geometric isomerism (E/Z) is a key structural determinant. The (20E) and (20Z) isomers, also known as cis-trans isomers, can exhibit different spatial arrangements, leading to varied affinities for biological targets and consequently, different pharmacological effects.

While direct comparative studies on the bioactivity of (20E)-Ginsenoside F4 versus its (20Z) counterpart are not extensively detailed in the available literature, research on analogous pairs of rare ginsenosides highlights the importance of this configuration. For instance, the geometric isomers Rk1 and Rg5, which also possess a double bond in the side chain, show distinct activities. mdpi.comnih.gov Studies on ginsenosides like Rg3 have demonstrated that stereoisomers at the C-20 position (S and R epimers) regulate ion channel activities in a stereospecific manner, underscoring that subtle changes in 3D structure can lead to significant functional differences. researchgate.netkoreascience.kr It is therefore highly probable that the E/Z configuration of the olefinic bond in Ginsenoside F4 significantly influences its interaction with molecular targets, such as enzymes or receptors. The (20E)-F4 isomer is a known constituent of red ginseng, formed through the dehydration of precursor ginsenosides like Rg2 and Rg6 during steaming. mdpi.comresearchgate.net

Table 1: Comparison of Related Ginsenoside Geometric Isomers and Their Activities Note: Data on (20Z)-Ginsenoside F4 is limited; this table uses analogous compounds to illustrate the principle of stereochemical influence.

Compound Name Isomer Type Key Structural Feature Reported Bioactivity Highlight
Ginsenoside Rk1 Geometric Isomer Double bond at C-20(22) Potent anti-cancer and anti-erectile dysfunction activity. nih.govnih.gov
Ginsenoside Rg5 Geometric Isomer Double bond at C-20(22) Potent anti-cancer and anti-erectile dysfunction activity. nih.gov
20(S)-Ginsenoside Rg3 C-20 Epimer (S)-configuration at C-20 Exhibits greater anti-inflammatory and anti-cancer effects than its (R)-epimer. mdpi.com
20(R)-Ginsenoside Rg3 C-20 Epimer (R)-configuration at C-20 Also bioactive, but often less potent than the (S)-epimer in anti-inflammatory assays. mdpi.com

Analysis of the Role of Olefinic Bonds in Biological Efficacy

The presence of an olefinic (double) bond in the side chain is a defining feature of several rare ginsenosides, including this compound. This structural modification is often the result of dehydration reactions occurring during the high-temperature processing of ginseng. mdpi.com This double bond significantly alters the molecule's rigidity, planarity, and electronic properties compared to its saturated counterparts.

Research indicates that ginsenosides possessing a double bond often exhibit enhanced biological activities. For example, studies comparing various rare ginsenosides found that those with a double bond, such as Rk1, Rg5, and Rh4, demonstrated more potent anti-inflammatory activity than similar ginsenosides without this feature. mdpi.comresearchgate.net The introduction of the C=C bond in the side chain can increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. In the case of this compound, its activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor in the context of type 2 diabetes is a key pharmacological effect. nih.gov This inhibitory action is likely influenced by the specific conformation conferred by the C-20(22) double bond.

Table 2: Comparative Bioactivity of Ginsenosides With and Without an Olefinic Bond

Compound Name Key Structural Feature Parent Compound (Example) Reported Bioactivity
This compound Contains C-20(22) double bond Ginsenoside Rg6/Rg2 Inhibits PTP1B, alleviating insulin (B600854) resistance. nih.gov
Ginsenoside Rg2 Saturated side chain at C-20 - Precursor to F4; has its own neuroprotective effects. mdpi.com
Ginsenoside Rk1 Contains C-20(22) double bond Ginsenoside Rg3 Shows significant anti-tumor and anti-inflammatory effects. nih.govmdpi.com
Ginsenoside Rg3 Saturated side chain at C-20 - Precursor to Rk1; well-known for anti-cancer properties. mdpi.com

Comparative SAR Analysis with Related Protopanaxadiol-Type Ginsenosides

Ginsenosides are broadly classified based on their aglycone (non-sugar) skeleton, with the main types being protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT). nih.govnih.gov this compound belongs to the PPT family, characterized by hydroxyl groups at positions C-3, C-6, and C-20 of the dammarane (B1241002) skeleton. nih.gov In contrast, PPD-type ginsenosides lack the hydroxyl group at C-6. nih.gov

This difference in the aglycone structure is a primary determinant of bioactivity. The C-6 hydroxyl group (or the sugar attached to it) in PPT-type ginsenosides like F4 provides an additional site for hydrogen bonding and other molecular interactions compared to PPD-type ginsenosides like Ginsenoside Rd or Compound K. While both PPD and PPT ginsenosides exhibit a wide range of pharmacological effects, the specific nature and potency of these effects can vary significantly. For instance, PPD-type ginsenosides are often noted for their anti-inflammatory and anti-cancer activities. nih.gov this compound, a PPT-type, has been specifically identified as an inhibitor of PTP1B, a key regulator in insulin signaling pathways. nih.gov This suggests that the PPT skeleton, combined with the unique C-20(22) double bond and specific glycosylation, directs its activity toward particular metabolic targets.

Table 3: Structural and Functional Comparison of this compound (PPT) and PPD-Type Ginsenosides

Compound Name Ginsenoside Type Aglycone Hydroxylation Key Side Chain Feature Primary Reported Activity
This compound PPT C-3, C-6, C-20 C-20(22) double bond PTP1B inhibition. nih.gov
Ginsenoside Rb1 PPD C-3, C-20 Saturated, two glucoses at C-20 Neuroprotective, anti-diabetic. nih.gov
Ginsenoside Rd PPD C-3, C-20 Saturated, one glucose at C-20 Neuroprotective, anti-inflammatory. nih.gov
Compound K PPD C-3, C-20 Saturated, no sugar at C-20 High bioavailability, anti-cancer, anti-inflammatory. nih.gov

Contribution of Glycosylation Patterns to Pharmacological Profiles

Glycosylation—the number, type, and attachment position of sugar moieties—is a critical factor in determining the pharmacological profile of ginsenosides. nih.gov The sugar chains influence the molecule's water solubility, bioavailability, and ability to bind to specific cellular targets. This compound has a single glucose molecule attached at the C-6 position. mdpi.com

The process of deglycosylation, which often occurs during digestion or thermal processing, can transform major, more complex ginsenosides into minor, less glycosylated ones like F4. mdpi.com Generally, a lower number of sugar moieties is associated with increased lipophilicity and enhanced absorption and bioactivity. For example, Compound K, the fully deglycosylated aglycone of PPD-type ginsenosides, often shows greater potency than its glycosylated precursors like Rb1. nih.gov

For this compound, its formation involves the dehydration and deglycosylation of more complex PPT-type precursors such as Ginsenoside Re or Rg2. mdpi.comsci-hub.se The presence of a single glucose at C-6, as opposed to multiple sugars or sugars at different positions (e.g., C-3 or C-20), defines its specific pharmacological character. This minimal glycosylation, combined with the olefinic side chain, likely contributes to its efficacy as a PTP1B inhibitor by allowing for optimal positioning within the enzyme's active site. nih.gov Studies on other ginsenosides confirm that the number and position of sugar molecules directly affect their bioactivity. nih.gov

Table 4: Influence of Glycosylation on the Activity of PPT-Type Ginsenosides

Compound Name Aglycone Glycosylation Pattern Bioactivity Highlight
Ginsenoside Re Protopanaxatriol Glc at C-6, Rha-Glc at C-20 Precursor with various metabolic effects. sci-hub.se
Ginsenoside Rg2 Protopanaxatriol Glc at C-6, Rha at C-20 Precursor with neuroprotective activity. mdpi.com
This compound Protopanaxatriol Glc at C-6 PTP1B inhibitor. nih.gov
Ginsenoside Rh1 Protopanaxatriol Glc at C-6 Anti-inflammatory, anti-cancer activities. mdpi.com

Analytical Methodologies for the Characterization and Quantification of 20e Ginsenoside F4

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating (20E)-Ginsenoside F4 from the complex matrix of other ginsenosides (B1230088) and plant constituents. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most widely used methods due to their high resolution, sensitivity, and adaptability. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the quantification of this compound. researchgate.netnih.gov Unlike UV detectors, ELSD is a universal detector that does not rely on the presence of a chromophore in the analyte. researchgate.net This is particularly advantageous for ginsenosides, which generally exhibit weak UV absorption. nih.gov The ELSD measures the light scattered by the analyte particles after the mobile phase has been evaporated, providing a response that is more uniform for different compounds and less affected by gradient elution. researchgate.netnih.gov

The HPLC-ELSD method has been successfully developed and validated for the simultaneous quantification of multiple ginsenosides, including F4, in processed ginseng products like black ginseng. nih.gov A typical analysis involves using a C18 reversed-phase column with a gradient elution system, often consisting of acetonitrile (B52724) and water. nih.gov This method offers good precision, accuracy, and linearity, making it suitable for the quality control of ginseng products. nih.gov The universal detection principle of ELSD allows for the detection of any analyte that is less volatile than the mobile phase, making it a robust tool for analyzing complex mixtures. researchgate.net

Table 1: Example of HPLC-ELSD Method Parameters for Ginsenoside Analysis

ParameterCondition
Column Discovery C18 (or equivalent)
Mobile Phase Gradient of Acetonitrile and Water
Detector Evaporative Light Scattering Detector (ELSD)
Application Simultaneous quantification of multiple ginsenosides, including F4.

This table presents a generalized set of parameters. Specific conditions may vary based on the exact analytical goal and sample matrix.

HPLC combined with Ultraviolet (UV) or Photodiode Array (PDA) detection is one of the most common analytical methods employed in phytochemical laboratories for the analysis of ginsenosides. nih.govresearchgate.net Although ginsenosides lack strong chromophores, they exhibit a characteristic end absorption in the low UV region, typically around 203 nm. nih.govresearchgate.net This allows for their detection and quantification. The HPLC-UV method is widely used for quality control of ginseng raw materials and commercial products. researchgate.netresearchgate.net

A PDA detector offers an advantage over a standard UV detector by acquiring the entire UV spectrum at each point in the chromatogram. This provides additional information that can be used to assess peak purity and aid in the identification of compounds by comparing their UV spectra with those of reference standards. A study successfully developed a UPLC-PDA method for the simultaneous determination of 30 ginsenosides, including F4, using a C18 column and a gradient elution with a phosphoric acid-modified mobile phase to enhance separation and peak shape. nih.gov Despite potential issues with baseline noise and lower sensitivity compared to other detectors, HPLC-UV/PDA remains a fundamental and accessible technique for ginsenoside analysis. nih.gov

Table 2: Typical UPLC-PDA Conditions for Ginsenoside F4 Analysis

ParameterCondition
Column Acquity BEH C-18 (or equivalent)
Mobile Phase Gradient of 0.001% Phosphoric acid in water (A) and 0.001% Phosphoric acid in acetonitrile (B)
Detection PDA at 203 nm
Flow Rate 0.6 mL/min
Column Temperature 40°C

This table illustrates a set of conditions used in a published method for separating 30 ginsenosides. nih.gov Adjustments may be necessary for specific applications.

The hyphenation of Ultra-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) represents a state-of-the-art analytical platform for the comprehensive profiling and structural identification of ginsenosides, including this compound. nih.govmdpi.com UPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, speed, and sensitivity compared to conventional HPLC. nih.gov

QTOF/MS provides highly accurate mass measurements for both precursor and fragment ions, enabling the confident determination of elemental compositions and facilitating the structural elucidation of unknown compounds. mdpi.com In the analysis of this compound, UPLC-QTOF/MS can provide its exact mass and characteristic fragmentation patterns. nih.govsemanticscholar.org For instance, in positive ion mode, ginsenosides can be identified by their protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ or [M+HCOO]⁻ in negative ion mode. nih.govmdpi.com The MS/MS fragmentation data reveals the loss of sugar moieties and characteristic cleavages of the aglycone skeleton, which are crucial for confirming the structure. This powerful technique has been used to profile dozens of ginsenosides simultaneously in various parts of the Panax ginseng plant and its processed products. mdpi.comnih.gov

Table 3: UPLC-QTOF/MS Parameters for Ginsenoside Profiling

ParameterSetting
Chromatography System UPLC
Column C18 reversed-phase (e.g., CORETECS T3)
Mobile Phase Gradient of water and acetonitrile, often with formic acid
Mass Spectrometer Quadrupole Time-of-Flight (QTOF)
Ionization Mode Electrospray Ionization (ESI), positive and/or negative
Data Acquisition Full scan MS and data-dependent MS/MS

This table provides a general overview of the UPLC-QTOF/MS setup. Specific parameters are optimized based on the analytical requirements. nih.govmdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the fingerprint analysis and identification of ginsenosides in different Panax species. sigmaaldrich.comnutraceuticalbusinessreview.com It offers a simple, rapid, and cost-effective method for screening multiple samples simultaneously. oup.com For the analysis of ginsenosides, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. sigmaaldrich.comoup.com

The separation is achieved using a specific developing solvent system, such as a mixture of ethyl acetate (B1210297), water, and butanol. sigmaaldrich.comnutraceuticalbusinessreview.com After development, the plate is derivatized with a reagent, like sulfuric acid or anisaldehyde reagent, and heated to visualize the ginsenoside spots, which appear as characteristic colored bands. nutraceuticalbusinessreview.com The profile of the sample is then compared to that of reference standards, including this compound, based on their retardation factor (Rf) values and colors. HPTLC is particularly useful for the quality control and authentication of ginseng raw materials and extracts, allowing for the differentiation between various Panax species. sigmaaldrich.comoup.com

Table 4: HPTLC Method for Ginsenoside Fingerprinting

ParameterDescription
Stationary Phase HPTLC plates with silica gel 60 F254
Developing Solvent e.g., Ethyl acetate – water – butanol (25:50:100, v/v/v, upper layer)
Derivatization Reagent e.g., Sulfuric acid reagent or Anisaldehyde reagent
Detection Visual inspection under white light or UV light after derivatization

This table outlines a typical HPTLC method as described in pharmacopeial monographs and scientific literature. sigmaaldrich.comnutraceuticalbusinessreview.com

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic compounds, including complex natural products like ginsenosides. tandfonline.comnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize the structure of this compound.

1D NMR spectra, including ¹H-NMR and ¹³C-NMR, provide fundamental information. The ¹H-NMR spectrum reveals the number of different types of protons, their chemical environment, and their spin-spin coupling interactions. The ¹³C-NMR spectrum shows the number of non-equivalent carbons and their types (e.g., methyl, methylene, methine, quaternary).

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. tandfonline.comtandfonline.com

COSY establishes correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule, such as the sugar units to the aglycone and to each other.

Through the comprehensive analysis of these NMR data, the exact structure of this compound, including the stereochemistry of the aglycone and the nature and linkage positions of the sugar moieties, can be unequivocally determined. nih.govnih.gov

Table 5: Key NMR Data for Structural Elucidation of Ginsenosides

NMR ExperimentInformation Provided
¹H-NMR Proton chemical shifts, signal integrations, and coupling constants (J-values).
¹³C-NMR Carbon chemical shifts and types of carbon atoms.
COSY ¹H-¹H correlations, identifying neighboring protons.
HSQC Direct ¹H-¹³C one-bond correlations.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds), crucial for connectivity.
ROESY/NOESY Through-space correlations, providing information on stereochemistry.

This table summarizes the utility of various NMR experiments in the structural analysis of ginsenosides. tandfonline.comtandfonline.com

Metabolomics Approaches for Comprehensive Ginsenoside Profiling

Metabolomics provides a holistic and comparative view of the metabolite composition of a biological system. When applied to the study of ginseng, it allows for the comprehensive profiling of a wide array of ginsenosides simultaneously, including this compound. nih.govnih.gov This approach is particularly valuable for quality control, differentiating between various processed ginseng products, and understanding the chemical transformations that occur during processing. nih.govresearchgate.net

The most common platform for ginsenoside metabolomics is UPLC coupled with HR-ESI-MS (e.g., UPLC-QTOF/MS). nih.govnih.gov This combination offers excellent chromatographic separation and highly sensitive and accurate detection of numerous metabolites in a single analytical run. nih.govmdpi.com The resulting large and complex datasets are then analyzed using multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA). nih.govmdpi.com

Table 2: Illustrative Metabolomics Data for this compound and Other Key Ginsenosides in Different Processed Ginseng Products (Relative Abundance)

GinsenosideWhite Ginseng (WG)Tae-Geuk Ginseng (TG)Red Ginseng (RG)Black Ginseng (BG)Source
Ginsenoside Rg1 ++++++++++ nih.gov
Ginsenoside Re ++++++++++ nih.gov
Ginsenoside Rb1 +++++++++ nih.gov
Ginsenoside Rd +++++++ nih.gov
This compound Not Detected++++++ researchgate.net
Ginsenoside Rk1 Not DetectedNot Detected++++ nih.gov
Ginsenoside Rg5 Not DetectedNot Detected++++ nih.gov

Note: This table is illustrative, based on findings from metabolomics studies. '+++' indicates high relative abundance, '++' indicates medium abundance, '+' indicates low abundance, and 'Not Detected' indicates absence or presence below the limit of detection.

Synthetic and Semi Synthetic Strategies for 20e Ginsenoside F4 and Its Derivatives

Chemical Synthesis Approaches for Dehydrated Ginsenosides (B1230088)

The total chemical synthesis of dehydrated ginsenosides like (20E)-Ginsenoside F4 represents a significant challenge due to the complexity of the steroidal backbone and the stereochemical control required during glycosylation. A key strategy involves the dehydration of the tertiary alcohol at the C-20 position of common ginsenoside aglycones, such as 20(S)-protopanaxadiol (PPD) and 20(S)-protopanaxatriol (PPT), followed by glycosylation.

A general and effective approach for the synthesis of Δ20-ginsenosides, including (20E)-Rh3, Rg6, Rk1, and Rh4, has been developed. acs.orgacs.orgfigshare.comresearchgate.net This methodology provides a foundational framework that can be adapted for the synthesis of this compound. The synthesis begins with the preparation of the dehydrated sapogenin core. For instance, the 3- and 12-OH groups of 20(S)-PPD are first protected, often as acetates. acs.org Subsequent dehydration using reagents like phosphorus oxychloride (POCl3) in pyridine (B92270) yields a mixture of isomers with the double bond at different positions, including the desired Δ20(21) and the Δ20(22) isomers in both E and Z configurations. acs.org

A critical step in this synthetic route is the judicious choice of protecting groups to allow for the separation of these isomers. acs.org For example, after dehydration of the acetylated PPD, a full deacetylation can facilitate the separation and isolation of the (E)- and (Z)-isomers of the dehydrated PPD aglycone. acs.org

Once the desired dehydrated aglycone is obtained, the subsequent step is glycosylation. This step is particularly sensitive because the Δ20 double bond is labile and prone to isomerization under acidic conditions. acs.org To circumvent this, gold(I)-catalyzed glycosylation using glycosyl ortho-alkynylbenzoate donors has been employed. acs.orgacs.org This method proceeds under neutral conditions, thus preserving the integrity of the double bond. The use of a benzoyl group at the 2-position of the glycosyl donor ensures the formation of the required 1,2-trans glycosidic linkage, which is characteristic of naturally occurring ginsenosides. acs.org A stepwise glycosylation strategy can be adopted for the synthesis of ginsenosides with multiple sugar units to control the configuration of each glycosidic bond. acs.org

Synthetic Step Description Key Reagents/Conditions Reference
Protection Selective protection of hydroxyl groups on the aglycone (e.g., 20(S)-PPD).Acetic anhydride acs.org
Dehydration Removal of the C-20 hydroxyl group to form a double bond.POCl3/pyridine acs.org
Separation Isolation of the desired (E)-isomer of the dehydrated aglycone.Chromatographic methods after deprotection. acs.org
Glycosylation Attachment of sugar moieties to the aglycone.Gold(I) catalyst, glycosyl ortho-alkynylbenzoate donors. acs.orgacs.org

Controlled Conversion and Derivatization Techniques from Major Ginsenosides

Given the low abundance of this compound, methods to convert more prevalent ginsenosides into this rare compound are of significant interest. Major ginsenosides found in fresh ginseng, such as Rb1, Rb2, Rc, Rd, Re, and Rg1, can serve as precursors. researchgate.net Heating and acid treatment are common physicochemical methods used to transform these major ginsenosides into deglycosylated and dehydrated forms. nih.gov During the processing of ginseng to red ginseng, for instance, the heating process leads to the conversion of major ginsenosides into a variety of minor ginsenosides, including (20E)-F4. researchgate.net

A more controlled and efficient method for this transformation is the use of confined microwave-driven technology. nih.gov This technique has been successfully applied to transform the main ginsenosides from Panax notoginseng leaves into dehydrated ginsenosides like Rk1 and Rg5. nih.gov By adjusting parameters such as the solvent, solid-liquid ratio, microwave temperature, and duration, the yield of specific dehydrated ginsenosides can be optimized. nih.gov Theoretical calculations have shown that ginsenosides in a water-pre-immersed state are more susceptible to deglycosylation at the C-20 position and subsequent dehydration at the side chain during microwave treatment. nih.gov

These conversion methods often result in a mixture of products. Therefore, purification and identification of the target compound, this compound, are crucial subsequent steps.

Conversion Method Precursor Ginsenosides Resulting Dehydrated Ginsenosides Reference
Heating/Steaming Rb1, Rb2, Rc, Rd, Re, Rg1Rg2, Rg6, F4, (20E)-F4 , Rh1, Rh4, Rk3, Rg3, Rg5, Rz1, Rk1 researchgate.net
Confined Microwave Major ginsenosides from Panax notoginseng leavesRk1, Rg5, Rk2, Rh3 nih.gov
Mild Acid Treatment Ginsenoside Rb1Degraded products researchgate.net

Chemoenzymatic Synthesis of Analogues

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create novel analogues of natural products. While specific reports on the chemoenzymatic synthesis of this compound analogues are limited, the extensive research on the enzymatic modification of other ginsenosides provides a strong basis for the development of such strategies.

The primary enzymatic transformations of ginsenosides involve the selective hydrolysis of sugar moieties by glycosidases. nih.govmdpi.com Various microorganisms and their enzymes have been shown to convert major ginsenosides into less glycosylated, more bioavailable forms. For example, lactic acid bacteria can decrease the levels of ginsenosides Rb1, Rb2, Rc, and Re, leading to an increase in ginsenosides like Rd. nih.govkoreascience.kr Enzymes from fungi such as Aspergillus niger and bacteria like Microbacterium sp. have been utilized to convert ginsenoside Rb1 to Rg3 or ginsenoside Rf to 20(S)-protopanaxatriol. researchgate.netnih.gov

A potential chemoenzymatic strategy for producing this compound analogues could involve:

Enzymatic deglycosylation: Starting with a more complex ginsenoside, specific glycosidases could be used to selectively remove sugar units to arrive at a desired intermediate.

Chemical dehydration: The resulting partially deglycosylated ginsenoside could then be subjected to a controlled chemical dehydration step, as described in section 7.1, to introduce the Δ20(E) double bond.

Enzymatic glycosylation: Alternatively, starting with a dehydrated aglycone, enzymes could be used to attach different sugar molecules, leading to a library of novel this compound analogues.

This approach offers the potential for creating a diverse range of derivatives with potentially enhanced or novel biological activities, leveraging the high selectivity and mild reaction conditions characteristic of enzymatic processes. mdpi.com

Enzyme/Microorganism Substrate Ginsenoside Product Ginsenoside Reference
Lactic Acid BacteriaRb1, Rb2, Rc, ReRd, Rg1, Rg2 nih.govkoreascience.kr
Microbacterium sp. GS514Rb1Rd → Rg3 researchgate.net
Aspergillus niger glycosidaseRfRh1(S) → PPT(S) nih.gov
β-glycosidase from Sulfolobus solfataricusProtopanaxadiol-type ginsenosidesCompound K mdpi.com

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate in vitro IC₅₀ values with in vivo exposure data to predict efficacious doses .
  • Tissue distribution studies : Use radiolabeled (³H) this compound to quantify accumulation in target organs .

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